![molecular formula C6H7N5O3 B2874753 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 890095-33-7](/img/structure/B2874753.png)
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C6H7N5O3 and its molecular weight is 197.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic routes and reaction conditions:
The synthesis of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine generally involves the formation of the oxadiazole rings through cyclization reactions. One common method is the cyclization of suitable hydrazides with nitrile oxides under controlled temperature and pH conditions. Methoxymethylation can be achieved through the reaction of the intermediate compounds with methoxymethyl chloride in the presence of a base like triethylamine.
Industrial production methods:
For industrial-scale production, similar synthetic routes are employed with optimization for higher yield and purity. Automated and continuous-flow systems can be used to ensure consistent production, reduce reaction time, and improve safety. Scaling up involves stringent control over reaction parameters to avoid side reactions and ensure the quality of the final product.
化学反応の分析
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction can target the oxadiazole rings, leading to the cleavage of the ring structure and formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring nitrogen atoms or methoxymethyl group, leading to the formation of various derivatives.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols in basic conditions can react with the compound.
Major products formed from these reactions:
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Various functional derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the creation of complex molecules.
Biology:
The compound is investigated for its biological activities, such as antibacterial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine:
In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its derivatives are screened for activity against various diseases, including microbial infections and cancer.
Industry:
In material science, the compound and its derivatives are explored for their potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The exact mechanism of action of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine varies depending on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxymethyl group can enhance its ability to cross cell membranes, increasing its bioavailability and potency.
類似化合物との比較
Similar compounds include other oxadiazole derivatives, such as 3,4-dimethyl-1,2,5-oxadiazole and 4-amino-3-methyl-1,2,5-oxadiazole.
Compared to these, 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of both the methoxymethyl group and the specific connectivity of the oxadiazole rings, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O3/c1-12-2-3-8-6(11-13-3)4-5(7)10-14-9-4/h2H2,1H3,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXJHEUODYQVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
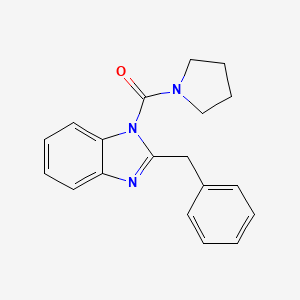
![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)
![6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2874673.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)
![4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine](/img/structure/B2874677.png)
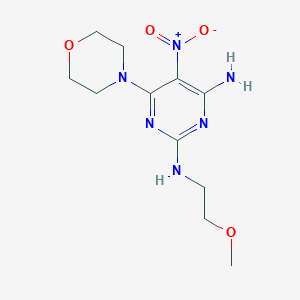
![N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine](/img/structure/B2874679.png)
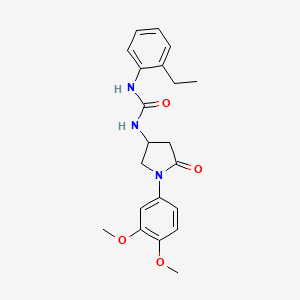
![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
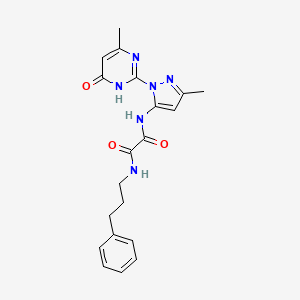
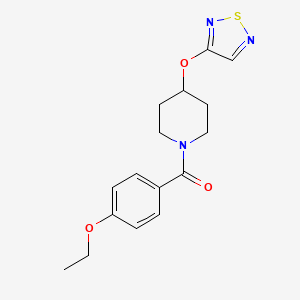
![N-[(2-Chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide](/img/structure/B2874692.png)
![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)
